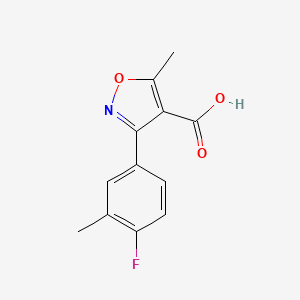
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an isoxazole ring with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the Fluoro and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like fluorinating agents and methylating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methylphenylboronic acid: A related compound with similar structural features but different functional groups.
3-Fluoro-4-methoxyphenylboronic acid: Another similar compound with a methoxy group instead of a methyl group.
Uniqueness
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H10FNO3 |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
3-(4-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-5-8(3-4-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
HXUHCGICGFXQTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NOC(=C2C(=O)O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid](/img/structure/B13484234.png)
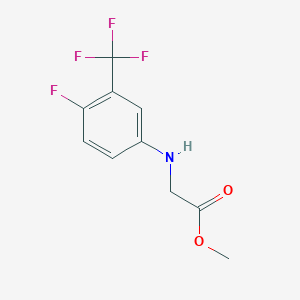
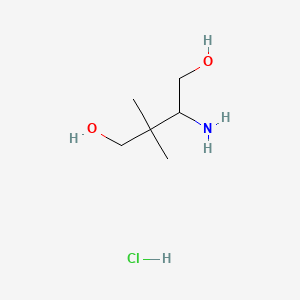
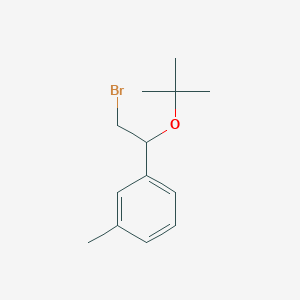
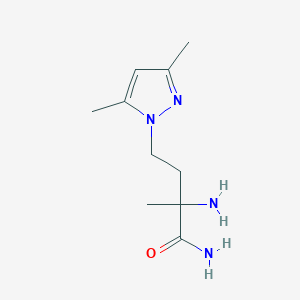
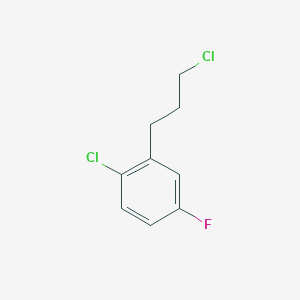

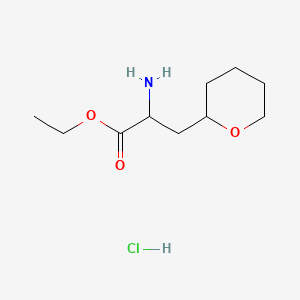
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13484277.png)
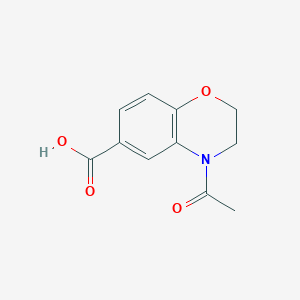

![2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride](/img/structure/B13484299.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(3-pyridylmethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484306.png)
![5-Fluorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13484309.png)
